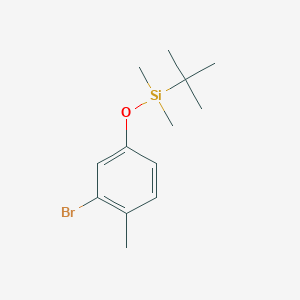

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Description

Properties

IUPAC Name |

(3-bromo-4-methylphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPIXAMOGQEKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598821 | |

| Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164513-48-8 | |

| Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methylphenoxy tert-butyl dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a valuable silyl ether intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this compound.

Introduction: The Strategic Importance of Silyl Ethers

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various protecting groups for hydroxyl moieties, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, have gained widespread prominence.[1] The TBDMS group offers a favorable balance of stability under a range of reaction conditions and can be cleaved under specific and mild protocols, making it an invaluable tool for the synthetic chemist.[2][3]

The target molecule, (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, is a derivative of 3-Bromo-4-methylphenol.[4][5] The presence of the bromine atom and the methyl group on the aromatic ring, combined with the protected phenolic hydroxyl, makes this compound a versatile intermediate for further functionalization, such as cross-coupling reactions or electrophilic aromatic substitution, en route to more complex molecular architectures in pharmaceutical and materials science research.

Synthetic Strategy: Silylation of 3-Bromo-4-methylphenol

The core of this synthesis is the protection of the phenolic hydroxyl group of 3-Bromo-4-methylphenol as a TBDMS ether. This is typically achieved through a nucleophilic substitution reaction where the phenoxide ion, generated in situ, attacks the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl).

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the deprotonated phenolic oxygen on the electrophilic silicon atom of TBDMSCl. A base is required to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases for this transformation include imidazole and triethylamine. Imidazole is often preferred as it can also act as a catalyst by forming a more reactive silylimidazolium intermediate.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale for each experimental choice.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-4-methylphenol | ≥98% | Commercially Available | [5] |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥97% | Commercially Available | |

| Imidazole | ≥99% | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house preparation | |

| Anhydrous magnesium sulfate | Reagent Grade | Commercially Available | |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

| Ethyl acetate | HPLC Grade | Commercially Available | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-methylphenol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution.

-

Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

-

Addition of Silylating Agent: In a separate container, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane as a pure compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane.

Characterization of the Final Product

The structure and purity of the synthesized (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the TBDMS group and the aromatic protons and carbons, with characteristic shifts for the tert-butyl and dimethylsilyl protons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (301.29 g/mol for C13H21BrOSi).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch of the starting phenol and the appearance of Si-O-C stretching vibrations.

Safety Considerations

-

3-Bromo-4-methylphenol is harmful if swallowed and causes skin and eye irritation.[4][5]

-

tert-Butyldimethylsilyl chloride is a corrosive solid and should be handled with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a straightforward and high-yielding procedure that relies on the well-established methodology of silyl ether formation. The protocol provided in this guide is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a valuable intermediate for the construction of more complex molecules in various fields of chemical research.

References

-

Taylor & Francis Online. (n.d.). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

-

ResearchGate. (2007, January). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylphenol. Retrieved from [Link]

-

Chemsrc.com. (n.d.). (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Price. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromophenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]

-

Chemsigma. (n.d.). (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane [164513-48-8]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-methylphenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane , a halogenated organosilicon compound, serves as a pivotal intermediate in modern organic synthesis. Its strategic importance lies in the temporary protection of the phenolic hydroxyl group of 3-bromo-4-methylphenol, facilitating a diverse range of chemical transformations that would otherwise be incompatible with a free phenol. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and deprotection protocols, and its emerging role in the synthesis of complex molecules, particularly within the pharmaceutical landscape.

Core Chemical and Physical Properties

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, identified by the CAS Number 164513-48-8, possesses a molecular formula of C₁₃H₂₁BrOSi and a molecular weight of approximately 301.30 g/mol . While comprehensive experimental data on its physical properties is not extensively published, estimations based on its structure suggest a boiling point of around 293.6°C at standard pressure. As with many silyl ethers, it is expected to be a nonpolar compound, soluble in a wide range of common organic solvents such as dichloromethane, diethyl ether, tetrahydrofuran, and ethyl acetate, with limited solubility in water.

| Property | Value | Source |

| CAS Number | 164513-48-8 | |

| Molecular Formula | C₁₃H₂₁BrOSi | |

| Molecular Weight | 301.30 g/mol | |

| Boiling Point (Predicted) | 293.6 ± 28.0 °C at 760 mmHg |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is typically achieved through the silylation of 3-bromo-4-methylphenol. The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for protecting alcohols and phenols due to its steric bulk, which imparts significant stability across a broad spectrum of reaction conditions, yet allows for selective removal under specific protocols.

A general and reliable method for the synthesis involves the reaction of 3-bromo-4-methylphenol with tert-butyldimethylsilyl chloride in the presence of a suitable base. Imidazole is a commonly employed base as it not only neutralizes the HCl byproduct but also catalyzes the reaction by forming a more reactive silylimidazolium intermediate.

Experimental Protocol: Synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

-

Reaction Setup: To a solution of 3-bromo-4-methylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 equivalents). The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all solids have dissolved.

-

Silylation: Tert-butyldimethylsilyl chloride (1.2 equivalents) is added portion-wise to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting phenol is observed. Silylations in polar aprotic solvents like DMF are generally faster than in less polar solvents like dichloromethane.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with water and brine to remove DMF and imidazole salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silylating agents like TBDMSCl are sensitive to moisture, which can lead to hydrolysis and the formation of siloxanes, reducing the yield of the desired product.

-

Imidazole as a Base and Catalyst: Imidazole is preferred over other bases like triethylamine in some cases because it actively participates in the reaction mechanism, enhancing the rate of silylation.

-

DMF as a Solvent: The use of a polar aprotic solvent like DMF accelerates the reaction rate compared to nonpolar solvents.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the aromatic ring, and the protons of the tert-butyl and dimethylsilyl groups of the TBDMS protecting group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the TBDMS group. The carbon attached to the oxygen atom would show a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting phenol. Key absorbances would include C-H stretching from the alkyl and aromatic groups, C=C stretching from the aromatic ring, and strong Si-O and Si-C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would likely show the molecular ion peak. A prominent fragment would be the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for TBDMS ethers.

Chemical Reactivity and Synthetic Applications

The primary utility of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane stems from the stability of the TBDMS ether and the reactivity of the aromatic bromine atom. The TBDMS group is stable to a wide range of reagents, including Grignard reagents, organolithiums, and many oxidizing and reducing agents. This allows for selective reactions at the bromine-substituted position of the aromatic ring.

Deprotection of the TBDMS Group

The removal of the TBDMS protecting group to regenerate the phenol is a crucial step in multi-step syntheses. A variety of methods are available, allowing for deprotection under different conditions to ensure compatibility with other functional groups in the molecule.

-

Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers due to the high affinity of silicon for fluoride.

-

Acidic Conditions: While more robust than smaller silyl ethers like trimethylsilyl (TMS) ethers, the TBDMS group can be removed under acidic conditions, such as with acetic acid in THF/water or with stronger acids like HCl.

-

Lewis Acids: A range of Lewis acids can also effect the deprotection of TBDMS ethers.

Experimental Protocol: Deprotection using TBAF

-

Reaction Setup: Dissolve the (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 3-bromo-4-methylphenol.

Applications in Drug Discovery and Development

Halogenated intermediates like (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the bromine atom allows for the introduction of further functionality through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of diverse molecular scaffolds. For instance, related bromo- intermediates are utilized in the synthesis of drugs targeting neurological and endocrinological conditions. The strategic use of the TBDMS protecting group ensures that the phenolic hydroxyl group does not interfere with these transformations.

Conclusion

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a versatile and valuable synthetic intermediate. Its robust nature under a variety of reaction conditions, coupled with the ease of its removal, makes it an excellent choice for the protection of the phenolic group in 3-bromo-4-methylphenol. The ability to perform selective chemistry at the bromine-substituted position opens up a wide array of possibilities for the synthesis of complex and biologically active molecules, underscoring its importance in modern organic and medicinal chemistry.

References

- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). [Source not further specified].

-

PubChem. (2026, January 3). (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025, February 5). Retrieved from [Link]

-

PubChem. (3-Bromophenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (4-Bromophenoxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane - GlobalChemMall. (n.d.). Retrieved from [Link]

- A Comparative Guide to Silyl Ether Protection of 4-Bromophenol for Synthetic Applic

-

TBMDS Protection of a Phenol going way over expected time? (2019, June 12). ResearchGate. Retrieved from [Link]

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006).

NMR spectrum analysis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

An In-Depth Technical Guide to the NMR Spectrum Analysis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a compound featuring a substituted aromatic ring and a bulky silyl ether protecting group. Understanding the NMR characteristics of this molecule is crucial for researchers in organic synthesis and drug development, as silyl ethers are frequently employed to protect hydroxyl groups during multi-step synthetic sequences. This document will delve into the theoretical principles and practical considerations for acquiring and interpreting the NMR data of this specific compound, providing a framework for the structural elucidation of related molecules.

Molecular Structure and Key Features

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane possesses several distinct structural motifs that give rise to a characteristic NMR spectrum. The key features include a trisubstituted benzene ring, a methyl group attached to the aromatic ring, a bromine atom, a silyl ether linkage, a tert-butyl group, and two methyl groups on the silicon atom. Each of these components will produce unique signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra, and their analysis allows for the unambiguous confirmation of the compound's structure.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane for analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds due to its excellent dissolving power for a wide range of organic molecules.[1]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2] Modern spectrometers often use the residual solvent peak as a secondary reference.[3]

-

Homogenization: Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous. A brief sonication can be beneficial if the sample is slow to dissolve.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and obtain high-resolution spectra.

NMR Data Acquisition

The following is a representative set of parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate to cover all proton signals.

¹³C NMR Spectroscopy

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required, typically ranging from 1024 to 4096 scans.[4]

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.[4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects and magnetic anisotropy.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.1 - 7.3 | d | 1H | Ar-H |

| b | ~6.8 - 7.0 | dd | 1H | Ar-H |

| c | ~6.7 - 6.9 | d | 1H | Ar-H |

| d | ~2.3 - 2.4 | s | 3H | Ar-CH₃ |

| e | ~0.9 - 1.0 | s | 9H | -C(CH₃)₃ |

| f | ~0.2 | s | 6H | -Si(CH₃)₂ |

Detailed Signal Assignments and Rationale

-

Aromatic Protons (a, b, c): The protons on the benzene ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[5] The substitution pattern on the ring in this molecule will lead to three distinct signals for the aromatic protons.

-

The proton ortho to the bromine atom is expected to be the most downfield due to the inductive electron-withdrawing effect of the halogen.

-

The coupling patterns will be informative. We expect to see doublets and a doublet of doublets due to ortho and meta couplings.[6][7] Typical ortho-coupling constants (³JHH) in aromatic systems are in the range of 7-9 Hz, while meta-coupling constants (⁴JHH) are smaller, around 2-3 Hz.[8]

-

-

Aromatic Methyl Protons (d): A methyl group attached to a benzene ring typically appears at around 2.1-2.3 ppm.[9] This signal will be a singlet as there are no adjacent protons to couple with.

-

Tert-butyl Protons (e): The nine equivalent protons of the tert-butyl group will give rise to a single, intense singlet.[10][11] This signal is typically found in the upfield region, around 0.9-1.0 ppm.[10]

-

Dimethylsilyl Protons (f): The six equivalent protons of the two methyl groups attached to the silicon atom will also produce a sharp singlet. These protons are highly shielded and will appear far upfield, typically around 0.2 ppm.[12]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~155 - 160 | Ar-C-O |

| 2 | ~130 - 135 | Ar-C-Br |

| 3 | ~130 - 135 | Ar-C |

| 4 | ~125 - 130 | Ar-C |

| 5 | ~120 - 125 | Ar-C |

| 6 | ~115 - 120 | Ar-C |

| 7 | ~25 - 30 | -C (CH₃)₃ |

| 8 | ~20 - 25 | Ar-CH₃ |

| 9 | ~18 - 20 | -C(CH₃ )₃ |

| 10 | ~ -4 to -5 | -Si(CH₃)₂ |

Detailed Signal Assignments and Rationale

-

Aromatic Carbons (1-6): The carbons of the benzene ring typically resonate between 110 and 160 ppm.[13]

-

The carbon atom directly bonded to the oxygen of the silyl ether (ipso-carbon) will be the most deshielded aromatic carbon, appearing around 155-160 ppm.[4][14]

-

The other substituted and unsubstituted aromatic carbons will have distinct chemical shifts based on the electronic effects of the substituents.[2][15] The carbon bearing the bromine atom will also be significantly shifted.

-

-

Tert-butyl Carbons (7, 9): The quaternary carbon of the tert-butyl group will appear around 25-30 ppm, while the three equivalent methyl carbons will resonate at a slightly lower chemical shift, around 18-20 ppm.[10]

-

Aromatic Methyl Carbon (8): The carbon of the methyl group attached to the aromatic ring will be found in the upfield region of the spectrum, typically around 20-25 ppm.

-

Dimethylsilyl Carbons (10): The carbons of the methyl groups attached to the silicon atom are highly shielded and will appear at a very high field, often with a negative chemical shift value, around -4 to -5 ppm.[1]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane and the labeling of the different proton and carbon environments for NMR analysis.

Figure 1. Molecular structure of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane.

Conclusion

The NMR spectral analysis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane provides a clear and detailed picture of its molecular architecture. The predictable and well-resolved signals in both the ¹H and ¹³C NMR spectra allow for the straightforward confirmation of its structure. The characteristic upfield shifts of the silyl protecting group protons and carbons, the distinct signals of the tert-butyl and aromatic methyl groups, and the complex splitting pattern of the aromatic protons all serve as reliable diagnostic markers. This guide provides researchers with the foundational knowledge and expected spectral data to confidently identify this compound and apply these principles to the structural elucidation of other silylated aromatic compounds.

References

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

-

Del Bene, J. E., & Rablen, P. R. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 794-800. [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link]

-

Les-cop, E., Schanda, P., & Brutscher, B. (2011). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society, 133(41), 16576-16579. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

Ahmad, S., Abdullah, L. C., & Chow, W. S. (2016). 1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. [Link]

-

Blum, F. D., & Sinha, B. (1989). Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. Defense Technical Information Center. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(11), 1691-1692. [Link]

-

Sormunen, P., & Koskimies, J. (1992). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. ResearchGate. [Link]

-

Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. [Link]

-

Anonymous. (n.d.). C NMR Spectroscopy. [Link]

-

Anonymous. (n.d.). Spin-Spin Coupling. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 40(1), 92-97. [Link]

-

LibreTexts Chemistry. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

-

Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. [Link]

-

ChemTube3D. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Yoshifuji, M., Ito, S., & Sugiyama, H. (2004). NMR Studies of 1-tert-Butyl-3-methyl-2,4-bis(2,4,6-tri-tert-butylphenyl)-1,3-diphosphacyclobutane-2,4-diyl. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4-5), 903-905. [Link]

-

Royal Society of Chemistry. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. [Link]

-

Faber, R., Cremer, D., & Auer, A. A. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. The Journal of Chemical Physics, 160(5), 054108. [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanone. PubChem. [Link]

-

Anonymous. (n.d.). Chemical shifts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

Anonymous. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Bromophenoxy)(tert-butyl)dimethylsilane. PubChem. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. youtube.com [youtube.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

Stability and Storage of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane: A Technical Guide for Researchers

This guide provides an in-depth analysis of the stability and optimal storage conditions for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a key intermediate in pharmaceutical research and development. By understanding the chemical vulnerabilities of this silyl ether, researchers can ensure its integrity, leading to more reliable and reproducible synthetic outcomes. This document synthesizes established principles of silyl ether chemistry with practical, field-proven insights for handling and storage.

Introduction to (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, with the CAS Number 164513-48-8, is an organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether linked to a substituted aromatic ring.[1][2] The TBDMS group serves as a robust protecting group for the phenolic hydroxyl function, a common strategy in multi-step organic synthesis. Its utility stems from a favorable balance of stability under a range of reaction conditions and the availability of mild and selective methods for its removal.[3] The presence of a bromine atom and a methyl group on the phenoxy ring introduces specific electronic and steric factors that can influence the compound's reactivity and stability profile.

Core Principles of TBDMS Ether Stability

The notable stability of TBDMS ethers, including (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, is primarily attributed to the significant steric hindrance provided by the bulky tert-butyl group.[3] This steric shield effectively protects the silicon-oxygen bond from nucleophilic attack and hydrolysis.[3] The stability of a TBDMS ether is a dynamic property influenced by several key factors:

-

Steric Hindrance: Increased steric bulk around the silicon atom enhances stability. The tert-butyl group is a cornerstone of this stability.[3][4]

-

Electronic Effects: The electronic nature of the substituents on both the silicon and the aromatic ring can influence the lability of the silyl ether. In the case of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, the electron-donating methyl group and the electron-withdrawing bromine atom on the aromatic ring will subtly modulate the reactivity of the phenoxy oxygen.

-

Reaction Medium: The pH, solvent, and temperature of the environment are critical determinants of TBDMS ether stability.[3]

Chemical Stability Profile

The stability of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane under various chemical conditions is a critical consideration for its use in synthesis.

Hydrolytic Stability

The Si-O bond in silyl ethers is susceptible to hydrolysis, particularly under acidic or basic conditions.

Basic Conditions: A key advantage of TBDMS ethers is their pronounced stability under basic conditions.[3] They are generally resistant to cleavage by aqueous bases, which allows for their use in reactions involving hydroxide or alkoxide bases. Phenolic TBDMS ethers, however, are generally more rapidly cleaved under basic conditions compared to their alcoholic counterparts.[5] For example, the half-life for the deprotection of the TBDMS ether of p-cresol is significantly shorter with aqueous sodium hydroxide compared to hydrochloric acid.[5]

Table 1: Relative Stability of Common Silyl Ethers

| Silyl Ether | Structure | Relative Stability in Acid | Relative Stability in Base |

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | 1 |

| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | ~10-100 |

| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | ~20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | ~700,000 | ~100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | ~500,000 | ~20,000 |

Data is generalized from various sources for comparative purposes.

Thermal Stability

Organosilicon compounds, including silyl ethers, generally exhibit good thermal stability. The boiling point of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is reported to be 293.6±28.0°C at 760 mmHg, suggesting a relatively low volatility and good thermal robustness under normal laboratory conditions.[1] However, prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, can lead to degradation. For long-term storage, elevated temperatures should be avoided.

Photochemical Stability

The presence of a brominated aromatic ring in (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane introduces a potential for photochemical degradation. Aromatic bromine compounds can undergo photolysis upon exposure to UV light, leading to the cleavage of the carbon-bromine bond and the formation of reactive radical species.[6][7] The photodegradation of bromophenols can result in a complex mixture of products arising from photohydrolysis, debromination, and rearrangement reactions.[6] Therefore, it is crucial to protect the compound from direct sunlight and other sources of UV radiation.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the quality and ensuring the safety of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane.

Storage Conditions

Based on the stability profile and information from suppliers of similar compounds, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. A refrigerated environment (2-8°C) is ideal for long-term storage to minimize any potential degradation.

-

Atmosphere: While TBDMS ethers are not pyrophoric, they can be sensitive to moisture over long periods. It is good practice to store the compound under an inert atmosphere, such as nitrogen or argon, especially after the container has been opened.[3]

-

Light: Store in an amber or opaque container to protect from light and prevent photochemical degradation.[3]

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows potential hydrolysis. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents long-term hydrolysis from atmospheric moisture. |

| Light | Amber/Opaque Container | Protects against photochemical degradation. |

| Container | Tightly Sealed | Prevents ingress of moisture and atmospheric contaminants. |

Handling Procedures

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE) should always be worn.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

-

Dispensing:

-

For transfers, especially of larger quantities, it is advisable to work under an inert atmosphere to minimize exposure to moisture.

-

Use clean, dry glassware and syringes.

-

Incompatible Materials

Avoid contact with:

-

Strong Acids: Will readily cleave the silyl ether.

-

Strong Oxidizing Agents: The aromatic ring and the silyl group can be susceptible to oxidation.

-

Fluoride Ion Sources: Reagents such as tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF) will rapidly cleave the Si-O bond.

Experimental Protocols

The following are generalized protocols for assessing the stability of silyl ethers. These can be adapted to study (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane.

Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the compound by subjecting it to elevated temperatures.[9][10][11]

Objective: To assess the thermal stability of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane.

Methodology:

-

Place a known quantity of the compound in several sealed vials.

-

Store the vials at a constant elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

-

At specified time points (e.g., 1, 3, and 6 months), remove a vial for analysis.

-

Analyze the sample by a suitable analytical method, such as HPLC or GC, to quantify the parent compound and any degradation products.

-

Compare the results to a control sample stored at the recommended long-term storage temperature (2-8°C).

Caption: Experimental workflow for photostability assessment.

Conclusion

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a valuable synthetic intermediate whose stability is governed by the well-understood chemistry of tert-butyldimethylsilyl ethers. Its primary vulnerabilities are to acidic conditions, fluoride ion sources, and potentially to prolonged UV light exposure. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of this reagent, thereby contributing to the success and reproducibility of their synthetic endeavors.

References

Sources

- 1. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. ema.europa.eu [ema.europa.eu]

Navigating Chemical Identities: A Technical Guide to CAS Number 164513-48-8 and the Context of Gliquidone Impurity Analysis

An Important Clarification on Chemical Identity: Initial inquiries linking CAS number 164513-48-8 to "Gliquidone Impurity C" have revealed a significant discrepancy in publicly available data. Authoritative chemical databases and suppliers consistently identify CAS 164513-48-8 as (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane , a compound structurally unrelated to the antidiabetic drug Gliquidone or its potential impurities.[1][2][3] This guide will first address the characterization of this bromo-silane compound as per its assigned CAS number. Subsequently, it will provide a broader context on the principles and methodologies for characterizing known impurities of Gliquidone, which is essential for drug development professionals.

Part 1: Characterization of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (CAS 164513-48-8)

This section provides a detailed technical overview of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane, a silyl ether derivative.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic silane. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the phenolic hydroxyl function, enhancing its stability and rendering it more soluble in organic solvents.

| Property | Value | Source |

| CAS Number | 164513-48-8 | [1][2][3] |

| IUPAC Name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | Internal |

| Molecular Formula | C₁₃H₂₁BrOSi | Internal |

| Molecular Weight | 301.29 g/mol | Internal |

| Appearance | Typically a solid or oil | General Knowledge |

Synthesis and Mechanistic Considerations

The synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a standard protection reaction in organic synthesis. The primary pathway involves the reaction of 3-bromo-4-methylphenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Experimental Protocol: Synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

-

Reagents and Materials:

-

3-bromo-4-methylphenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole (or a suitable non-nucleophilic base like triethylamine)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve 3-bromo-4-methylphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure silyl ether.

-

Causality in Experimental Design: The use of imidazole is crucial as it acts as both a base to deprotonate the phenol and a catalyst by forming a more reactive silylimidazolium intermediate. The reaction is performed under anhydrous conditions to prevent the hydrolysis of TBDMSCl and the product.

Spectroscopic Characterization

The structural elucidation of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the tert-butyl and dimethylsilyl protons in the upfield region (around δ 1.0 and 0.2 ppm, respectively). The aromatic region would show signals corresponding to the three protons on the substituted benzene ring, and a singlet for the methyl group.

-

¹³C NMR: The spectrum would show characteristic peaks for the tert-butyl and dimethylsilyl carbons, the aromatic carbons (with the carbon attached to bromine showing a lower intensity), and the methyl carbon.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2).

-

Common fragmentation patterns for TBDMS ethers involve the loss of the tert-butyl group ([M-57]⁺), which is often the base peak.

-

Part 2: The Landscape of Gliquidone Impurity Characterization

While CAS 164513-48-8 does not correspond to a Gliquidone impurity, the characterization of actual impurities is a critical aspect of pharmaceutical quality control. Gliquidone (CAS 33342-05-1) is a second-generation sulfonylurea antidiabetic drug.[4][5] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[6]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities. Generally, impurities present at levels above 0.1% should be identified.

Known Impurities of Gliquidone

Several impurities of Gliquidone are documented by pharmacopoeias and specialty chemical suppliers. A prominent example is Gliquidone Sulfonamide (CAS 33456-68-7), which is listed as a reference standard in the British Pharmacopoeia.[7][8] This impurity is a key intermediate in some synthetic routes of Gliquidone and can also be a degradation product.[9] Pharmaceutical reference standard suppliers also list numerous other numbered Gliquidone impurities.[10]

Gliquidone Synthesis and Potential Impurity Formation The synthesis of Gliquidone often involves the reaction of a substituted benzenesulfonamide with cyclohexyl isocyanate.[9][11]

Caption: Generalized synthesis of Gliquidone, highlighting the role of Gliquidone Sulfonamide as a key intermediate and potential impurity.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for the detection, identification, and quantification of Gliquidone impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating impurities from the active pharmaceutical ingredient (API) and other components.

Workflow for HPLC Method Development for Gliquidone Impurity Profiling

Caption: A systematic workflow for developing a stability-indicating HPLC method for Gliquidone impurity analysis.

Protocol: General HPLC Method for Gliquidone

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection, often around 225 nm.

-

Injection Volume: 10-20 µL.

Mass Spectrometry (MS) for Structural Elucidation

When coupled with HPLC (LC-MS), mass spectrometry is indispensable for identifying unknown impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information.

Forced Degradation Studies

To understand the degradation pathways and identify potential degradation products, forced degradation studies are conducted. Gliquidone is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting degradation products are then analyzed by LC-MS to propose degradation pathways.

Conclusion

The accurate assignment of a CAS number is fundamental to chemical research and development. In the case of CAS 164513-48-8, it is definitively linked to (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. For professionals in drug development, it is crucial to rely on verified reference standards and pharmacopoeial information for the identification and control of impurities related to Gliquidone. The principles and analytical workflows outlined in this guide provide a robust framework for the characterization of such impurities, ensuring the safety and efficacy of pharmaceutical products.

References

-

Pharmaffiliates. Gliquidone-impurities. (n.d.). Retrieved from [Link]

-

Axios Research. Gliquidone. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. Pharmaffiliates Gliquidone-impurities | Pharmaffiliates En - Heterocycles. (n.d.). Retrieved from [Link]

-

Veeprho. Gliquidone Impurities and Related Compound. (n.d.). Retrieved from [Link]

-

Axios Research. Gliquidone Impurity 12 - CAS - 55974-25-9. (n.d.). Retrieved from [Link]

-

British Pharmacopoeia. gliquidone - Reference Standards catalogue. (n.d.). Retrieved from [Link]

-

RXN Chemicals. Gliquidone Impurity 7 Manufacturer Supplier. (n.d.). Retrieved from [Link]

-

PubChem. (4-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 4227167. (n.d.). Retrieved from [Link]

-

PubChem. (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane | C13H21BrO2Si | CID 46739394. (n.d.). Retrieved from [Link]

-

PubChem. (3-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 11254705. (n.d.). Retrieved from [Link]

-

SpectraBase. (3-Bromophenyl)(tert-butyl)dimethylsilane. (n.d.). Retrieved from [Link]

-

PubChem. Gliquidone | C27H33N3O6S | CID 91610. (n.d.). Retrieved from [Link]

-

GlobalChemMall. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. CAS No : 33456-68-7 | Product Name : Gliquidone Sulfonamide. (n.d.). Retrieved from [Link]

-

British Pharmacopoeia. gliquidone sulfonamide - Reference Standards catalogue. (n.d.). Retrieved from [Link]

-

Chemsigma. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane [164513-48-8]. (n.d.). Retrieved from [Link]

-

PubChem. tert-Butyl(4-(dimethoxymethyl)phenoxy)dimethylsilane | C15H26O3Si | CID 11391917. (n.d.). Retrieved from [Link]

-

Chemsrc.com. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Price. (n.d.). Retrieved from [Link]

- Google Patents. CN106316950A - A kind of method for preparing gliquidone. (n.d.).

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Retrieved from [Link]

-

NREL. Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. (n.d.). Retrieved from [Link]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane [164513-48-8] | Chemsigma [chemsigma.com]

- 3. (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

- 9. Gliquidone synthesis - chemicalbook [chemicalbook.com]

- 10. rxnchem.com [rxnchem.com]

- 11. CN106316950A - A kind of method for preparing gliquidone - Google Patents [patents.google.com]

The Indispensable Halogen: A Technical Guide to the Discovery and Synthetic Evolution of Bromo-Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of bromo-organic compounds, from their elemental discovery to their central role in modern synthetic chemistry, is a compelling narrative of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the history and discovery of these versatile molecules, tracing their evolution from laboratory curiosities to indispensable tools in pharmaceutical development and beyond. We will delve into the fundamental principles that govern their reactivity, offering field-proven insights into the causality behind experimental choices in key synthetic transformations. This guide will equip researchers and drug development professionals with a robust understanding of the historical context, mechanistic underpinnings, and practical applications of bromo-organic chemistry, empowering them to leverage these powerful synthetic building blocks in their own research endeavors.

The Dawn of a New Element: The Discovery of Bromine

The story of bromo-organic chemistry begins with the independent discovery of elemental bromine in the 1820s. In 1825, German chemist Carl Jacob Löwig, while analyzing the mineral waters of his hometown Bad Kreuznach, isolated a reddish-brown liquid by treating the salt solution with chlorine and extracting it with ether.[1][2][3] Concurrently, in 1826, French chemist Antoine Jérôme Balard found the same substance in the ash of seaweed from the salt marshes of Montpellier.[1][4] Balard's publication preceded Löwig's, and he is often credited with the formal discovery.[1] The name "bromine" was derived from the Greek word "brômos," meaning "stench," a nod to its sharp and unpleasant odor.[1] This discovery laid the elemental foundation upon which the entire field of organobromine chemistry would be built.

Foundational Reactions: Early Forays into Bromo-Organic Synthesis

The unique properties of the carbon-bromine bond, characterized by its moderate bond strength and good leaving group ability, quickly made bromo-organic compounds valuable reagents in the nascent field of organic synthesis.[5][6] Several key reactions, developed in the 19th and early 20th centuries, established the synthetic utility of organobromides and remain cornerstones of modern organic chemistry.

The Williamson Ether Synthesis (1850)

Developed by Alexander Williamson, this reaction provided a definitive method for the synthesis of ethers and was instrumental in proving their structure.[7][8][9] The synthesis involves the reaction of an alkoxide with a primary alkyl halide, typically an alkyl bromide or iodide, via an SN2 mechanism.[7][9] The choice of an alkyl bromide offers a good compromise between reactivity and cost.[6]

Causality of Experimental Choice: The preference for primary alkyl bromides is rooted in the SN2 mechanism. Primary substrates are less sterically hindered, allowing for efficient backside attack by the nucleophilic alkoxide.[8] Secondary and tertiary alkyl bromides are more prone to undergo elimination reactions under the basic conditions of the Williamson ether synthesis.[7][8]

-

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in an appropriate solvent such as ethanol.

-

Add an equimolar amount of a strong base, like sodium hydroxide or sodium metal, to deprotonate the phenol and form sodium phenoxide.

-

Reaction with Ethyl Bromide: To the solution of sodium phenoxide, add ethyl bromide dropwise while stirring.

-

Gently heat the reaction mixture under reflux for a specified period to ensure complete reaction.

-

Work-up and Purification: After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude ethyl phenyl ether can be purified by distillation.

Caption: Williamson Ether Synthesis Workflow.

The Hoffmann Degradation (1881)

Discovered by August Wilhelm von Hofmann, this reaction provides a method for converting a primary amide to a primary amine with one fewer carbon atom.[9][10][11] The reaction is initiated by treating the amide with bromine in an aqueous or ethanolic solution of a strong base.[10][12]

Causality of Experimental Choice: The use of bromine and a strong base is crucial for the formation of the key N-bromoamide intermediate.[12] The subsequent base-induced rearrangement is a concerted process where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous departure of the bromide ion.[11] This rearrangement is the carbon-deleting step of the reaction.

-

Preparation of Reagents: Prepare an aqueous solution of sodium hydroxide. Separately, dissolve benzamide in a suitable solvent.

-

Bromination: Cool the sodium hydroxide solution in an ice bath and slowly add bromine with stirring to form sodium hypobromite in situ.

-

Reaction: Add the benzamide solution to the cold sodium hypobromite solution.

-

Rearrangement: Slowly warm the reaction mixture. The rearrangement to phenyl isocyanate occurs.

-

Hydrolysis and Work-up: The isocyanate is hydrolyzed in the basic solution to aniline and carbon dioxide (which is trapped as carbonate). The aniline can then be extracted from the reaction mixture using an organic solvent, followed by purification.

Caption: Hoffmann Degradation Mechanism.

The Grignard Reaction (1900)

Victor Grignard's discovery of organomagnesium halides, now known as Grignard reagents, revolutionized organic synthesis by providing a powerful method for forming carbon-carbon bonds.[13] Alkyl and aryl bromides are commonly used to prepare Grignard reagents due to their optimal reactivity with magnesium metal.[13]

Causality of Experimental Choice: The reaction must be carried out under strictly anhydrous conditions because Grignard reagents are highly basic and will react with even trace amounts of water.[8] Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential as they solvate and stabilize the Grignard reagent.[14]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be scrupulously dry.

-

Magnesium Activation: Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Reagent Addition: Add anhydrous diethyl ether to the flask. Dissolve bromobenzene in anhydrous diethyl ether and place it in the dropping funnel.

-

Initiation and Reaction: Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically refluxed for a short period to ensure all the magnesium has reacted. The resulting solution of phenylmagnesium bromide is then ready for use in subsequent reactions.

Caption: Grignard Reaction Workflow.

The Ullmann Condensation (1901)

Fritz Ullmann discovered that aryl halides, particularly aryl bromides and iodides, could be coupled in the presence of copper to form biaryl compounds.[2][4][15] This reaction, and its variations for forming aryl ethers, thioethers, and amines, requires high temperatures and polar aprotic solvents.[2]

Causality of Experimental Choice: The Ullmann reaction traditionally requires stoichiometric amounts of copper powder, often activated, to facilitate the oxidative addition of the aryl halide to the copper surface.[2] The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups.[2] Modern modifications often utilize soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.[16]

-

Reactant Mixture: In a suitable reaction vessel, combine 2-chloronitrobenzene (or the more reactive 2-bromonitrobenzene) with an excess of activated copper-bronze alloy.

-

Heating: Heat the mixture to a high temperature (typically above 200°C).

-

Reaction: The coupling reaction proceeds to form 2,2'-dinitrobiphenyl.

-

Isolation and Purification: After cooling, the product is extracted from the solid reaction mixture with a suitable organic solvent. The crude product is then purified, often by recrystallization.

Nature's Brominated Bounty: Organobromines in the Marine Environment

The synthetic utility of bromo-organic compounds is mirrored by their prevalence in nature, particularly in the marine environment.[6] Marine organisms, including algae, sponges, and corals, produce a vast array of over 1600 known organobromine compounds.[17] Many of these natural products exhibit potent biological activities and serve as inspiration for the design of new therapeutic agents.

A key enzyme responsible for the biosynthesis of many of these compounds is vanadium bromoperoxidase .[1] This enzyme catalyzes the oxidation of bromide ions by hydrogen peroxide to generate a reactive brominating species, which then incorporates bromine into organic substrates.[1] This natural synthetic machinery highlights the fundamental importance of bromine in biological systems.

Modern Applications: Bromo-Organic Compounds in Drug Development

The versatility of bromo-organic compounds as synthetic intermediates has made them invaluable in the pharmaceutical industry. The introduction of a bromine atom can serve two primary purposes: it can be a key feature for the desired pharmacological activity of the final drug molecule, or it can act as a reactive handle to facilitate the synthesis of complex active pharmaceutical ingredients (APIs).[18]

| Brominated Intermediate | Application in Pharmaceuticals |

| 4-Bromobenzyl bromide | Anticancer and antiviral agents[18] |

| 2-Bromopropiophenone | Anticonvulsant and pain relief drugs[18] |

| Bromoindoles | Anticancer and antimicrobial agents[18] |

| 3-Bromopyruvic acid | Cancer therapy[18] |

Case Study: Synthesis of Bromfenac

Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) used as an ophthalmic solution. Its synthesis often involves the use of a brominated precursor. One synthetic route involves the use of 4-bromobenzoyl chloride.[1]

Case Study: Synthesis of Zolpidem

Zolpidem is a sedative-hypnotic medication. A common synthetic route involves the bromination of 4-methylacetophenone as an early step to introduce a reactive handle for subsequent condensation reactions.[2][3][4][19]

Case Study: Synthesis of Bromocriptine

Bromocriptine is a dopamine agonist used in the treatment of Parkinson's disease and other conditions. Its synthesis involves the direct bromination of the ergot alkaloid α-ergokryptine at the 2-position of the indole nucleus.[20]

The Evolution of Brominating Agents

While elemental bromine was the original source for introducing bromine into organic molecules, its hazardous nature has driven the development of a wide range of alternative brominating agents.[14][21] These reagents offer improved safety, handling, and in many cases, enhanced selectivity.

| Brominating Agent | Formula | Key Applications | Advantages | Disadvantages |

| Molecular Bromine | Br₂ | Electrophilic additions, aromatic bromination | Readily available, strong brominating agent | Highly corrosive and toxic, difficult to handle |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Allylic and benzylic bromination, bromohydrin formation | Solid, easy to handle, provides a low concentration of Br₂ | Can be less reactive than Br₂ |

| Pyridinium Tribromide | C₅H₅NHBr₃ | Electrophilic bromination | Solid, safer alternative to liquid bromine | |

| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | Bromination of activated and deactivated aromatic compounds | Mild and highly effective | Less commonly used than NBS |

Conclusion

The journey of bromo-organic compounds, from the initial discovery of a pungent-smelling element to their sophisticated applications in the synthesis of life-saving medicines, is a testament to the power of chemical synthesis. The foundational reactions developed over a century ago continue to be indispensable tools, while the ongoing discovery of new brominating agents and the inspiration drawn from nature's own biosynthetic pathways promise an even more vibrant future for this versatile class of molecules. For researchers and drug development professionals, a deep understanding of the history, mechanisms, and applications of bromo-organic chemistry is not merely an academic exercise, but a critical component of the toolkit required to address the scientific challenges of tomorrow.

References

-

Wikipedia. Bromine. [Link]

-

Wikipedia. Carl Jacob Löwig. [Link]

-

PubMed. [Synthesis and properties of bromocriptine (author's transl)]. [Link]

-

RSC Education. On This Day - Mar 17 : Carl Jacob Löwig was born. [Link]

- Google Patents.

-

BYJU'S. Ullmann Reaction. [Link]

-

Sharpgiving. 1825,1826: Bromine - The book of science. [Link]

- Google Patents.

- Google Patents. US20050054669A1 - Process for the synthesis of zolpidem.

-

Vedantu. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

ACS Publications. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

-

GeeksforGeeks. Hoffmann Bromamide Reaction. [Link]

-

Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1. [Link]

- Google Patents.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Sustainable bromination of organic compounds: A critical review. [Link]

-

PDF Free Download. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

-

9.4.6. Hoffmann bromamide degradation reaction | 9. Amines | CBSE 12 Chemistry Part 2. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Chemistry LibreTexts. 5.11: Reactivity and Selectivity. [Link]

-

YouTube. Bromobenzene : Organic Synthesis. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination - Wordpress. [Link]

-

Ascensus. Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]

-

Wikipedia. Organobromine chemistry. [Link]

-

Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

-

ResearchGate. (PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

Organic Syntheses. bromine - Organic Syntheses Procedure. [Link]

-

PMC. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

- Google Patents.

-

Symbolism. Brominating agent: Significance and symbolism. [Link]

-

Periodic Table. Bromine. [Link]

-

Vedantu. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. [Link]

- Google Patents.

-

Wikipedia. Timeline of chemistry. [Link]

- Google Patents.

-

BYJU'S. Hoffmann Bromamide Reaction Mechanism. [Link]

-

PubMed. The natural production of organobromine compounds. [Link]

-

ChemistryViews. Significant Milestones in Chemistry: A Timeline of Influential Chemists. [Link]

-

YouTube. Bromine synthesis and distillation. [Link]

-

Physics Wallah. Hoffmann Bromamide Degradation Formula. [Link]

-

American Chemical Society. Landmarks Timeline. [Link]

Sources

- 1. Synthesis method of bromfenac sodium - Eureka | Patsnap [eureka.patsnap.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

- 5. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 6. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Novel synthesis method of bromfenac sodium - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

- 13. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. datapdf.com [datapdf.com]

- 15. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]

- 16. Bromfenac sodium synthesis - chemicalbook [chemicalbook.com]

- 17. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 18. Williamson Synthesis [organic-chemistry.org]

- 19. "Process For The Synthesis Of Zolpidem" [quickcompany.in]

- 20. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application